molecular formula C18H25N3O B7682660 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine

1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine

Cat. No. B7682660
M. Wt: 299.4 g/mol
InChI Key: VWHFMZDDXMYGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.

Scientific Research Applications

1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. One of the major areas of research is its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine involves its interaction with various receptors in the brain such as the dopamine D2 receptor and the sigma-1 receptor. 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine has been shown to act as an agonist at the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling, protein folding, and stress response. 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine also has an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.
Biochemical and Physiological Effects
1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine for lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various cellular functions. However, one of the limitations of 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine. One of the major areas of research is its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Further studies are needed to determine the safety and efficacy of 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine in human clinical trials. Another area of research is the development of new analogs of 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine with improved pharmacological properties such as solubility and selectivity for the sigma-1 receptor. Additionally, studies are needed to further elucidate the mechanism of action of 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine and its effects on various cellular functions.

Synthesis Methods

The synthesis of 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine involves a series of chemical reactions that start with the reaction between 2-methoxy-5-methylbenzyl chloride and 1-methyl-4-piperidinone. This reaction results in the formation of 1-[(2-methoxy-5-methylphenyl)methyl]-4-piperidinone, which is then reacted with 4-bromo-1-methylpyrazole to produce 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine. The synthesis method has been optimized to achieve high yields and purity of 1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine.

properties

IUPAC Name

1-[(2-methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-4-5-18(22-3)16(10-14)13-21-8-6-15(7-9-21)17-11-19-20(2)12-17/h4-5,10-12,15H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHFMZDDXMYGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2CCC(CC2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.